molecular formula C11H20ClN5O B5805915 2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol

2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol

Cat. No.: B5805915
M. Wt: 273.76 g/mol
InChI Key: DDDRTIISVBPPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with tert-butylamine and subsequent reaction with 2-amino-2-methylpropan-1-ol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -20°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide (for hydrolysis), hydrogen peroxide (for oxidation), and lithium aluminum hydride (for reduction). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted triazines, amines, and alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

Uniqueness

What sets 2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butylamino group and the chloro group on the triazine ring enhances its stability and makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClN5O/c1-10(2,3)16-8-13-7(12)14-9(15-8)17-11(4,5)6-18/h18H,6H2,1-5H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDRTIISVBPPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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